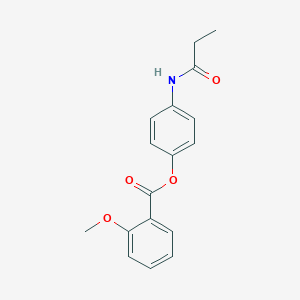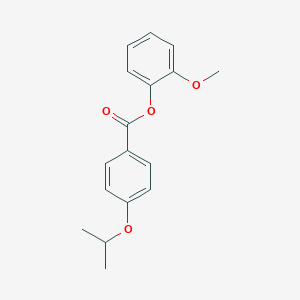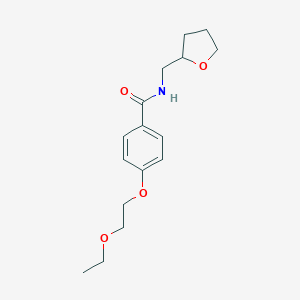![molecular formula C17H17N3O3S B268658 N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)
N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea, commonly known as FPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPTU is a thiourea derivative that is synthesized through a multistep process involving the reaction of furan-2-carbonyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline, followed by the reaction with thiourea.
Mécanisme D'action
The mechanism of action of FPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FPTU has been shown to inhibit the activity of urease, an enzyme that is involved in the conversion of urea to ammonia, which is essential for the survival of Helicobacter pylori, a bacterium that causes stomach ulcers. FPTU has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid, which is implicated in gout and other inflammatory diseases.
Biochemical and Physiological Effects
FPTU has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, antimicrobial activity, and enzyme inhibition. FPTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its ability to inhibit the activity of various enzymes and signaling pathways. FPTU has also been found to exhibit antimicrobial activity against various bacterial strains, which may be due to its ability to disrupt bacterial cell membranes. Furthermore, FPTU has been shown to inhibit the activity of various enzymes, which may be attributed to its ability to bind to the active site of these enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
FPTU has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes and signaling pathways, which makes it a useful tool for studying these processes. FPTU also exhibits antimicrobial activity, which makes it a useful tool for studying bacterial infections. However, one limitation of FPTU is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, FPTU has not been extensively studied in vivo, which may limit its potential applications in clinical settings.
Orientations Futures
There are several future directions for the study of FPTU. One direction is the development of more efficient synthesis methods for FPTU, which may improve its availability and reduce its cost. Another direction is the study of FPTU in vivo, which may provide insight into its potential applications in clinical settings. Furthermore, the study of FPTU in combination with other drugs may lead to the development of more effective treatments for cancer and bacterial infections. Overall, the study of FPTU has the potential to lead to significant advancements in various fields, including cancer treatment and antimicrobial therapy.
Méthodes De Synthèse
The synthesis of FPTU involves a multistep process that begins with the reaction of furan-2-carbonyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline in the presence of triethylamine. This reaction results in the formation of 2-furoyl-3-(1-pyrrolidinylcarbonyl)aniline, which is then reacted with thiourea in the presence of potassium hydroxide to produce FPTU. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
FPTU has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, FPTU has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FPTU has also been found to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, FPTU has been shown to inhibit the activity of various enzymes, including urease and xanthine oxidase.
Propriétés
Nom du produit |
N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea |
|---|---|
Formule moléculaire |
C17H17N3O3S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[[3-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c21-15(14-7-4-10-23-14)19-17(24)18-13-6-3-5-12(11-13)16(22)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H2,18,19,21,24) |
Clé InChI |
WZEJNCISRLEBAH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)


![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268584.png)
![N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268585.png)
![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)
![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)
![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)

![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)